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molecular formula C14H18N2O4 B8422577 benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate CAS No. 955979-13-2

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B8422577
M. Wt: 278.30 g/mol
InChI Key: DLUZKZFXPFUDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04619927

Procedure details

To a solution of 1-carbobenzoxypiperazin-3-one (234 mg, 1.0 mmol) in dimethylformamide (10 ml) under nitrogen was added in one portion, 50% sodium hydride (48 mg, 1 mmol). After stirring at 20°-25° for 30 minutes until all of the sodium hydride had reacted, a solution of 2-(2-bromoethoxy)-tetrahydropyran (209 mg, 1 mmol) in dimethylformamide (2 ml) was added and the reaction mixture stirred at 20°-25° for 20 hours. Solvent was removed at 40°-45° and 0.1 mm and the residue chromatographed over silica gel. Elution with 2% isopropanol -98% methylene chloride gave the pure protected alcohol as an oil.
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
209 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:16][CH2:15][NH:14][C:13](=[O:17])[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[H-].[Na+].Br[CH2:21][CH2:22][O:23]C1CCCCO1>CN(C)C=O>[C:1]([N:11]1[CH2:16][CH2:15][N:14]([CH2:21][CH2:22][OH:23])[C:13](=[O:17])[CH2:12]1)([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
234 mg
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(NCC1)=O
Name
Quantity
48 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
209 mg
Type
reactant
Smiles
BrCCOC1OCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 20°-25° for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
Solvent was removed at 40°-45°
CUSTOM
Type
CUSTOM
Details
0.1 mm and the residue chromatographed over silica gel
WASH
Type
WASH
Details
Elution with 2% isopropanol -98% methylene chloride

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(N(CC1)CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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